4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone
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Overview
Description
4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .
Mode of Action
The broad spectrum of activities associated with pyridazinone derivatives suggests that they interact with multiple targets, leading to varied pharmacodynamic profiles .
Biochemical Pathways
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it is likely that the compound induces multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone involves several steps. One common synthetic route includes the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with a suitable piperidine derivative . The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:
4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: Known for its potent analgesic and anti-inflammatory activities.
2-alkyl or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones: These compounds have been evaluated for their analgesic and anti-inflammatory properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3O/c11-8-7(5-15-16-9(8)18)17-3-1-6(2-4-17)10(12,13)14/h5-6H,1-4H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBNDVHXEYZNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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